molecular formula C18H19N5O2S2 B2787302 (Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 477734-62-6

(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2787302
CAS No.: 477734-62-6
M. Wt: 401.5
InChI Key: BMQATAJIOYXADH-LCYFTJDESA-N
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Description

The compound (Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 7 with a methyl group and at position 2 with a 4-methylpiperazinyl moiety. The Z-configuration of the methylene bridge linking the pyrido-pyrimidinone and 2-thioxothiazolidin-4-one rings is critical for maintaining spatial orientation, which likely influences biological interactions . This structural framework suggests applications in kinase inhibition or anticancer therapy, as similar scaffolds are prevalent in these domains .

Properties

IUPAC Name

(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-11-3-4-14-19-15(22-7-5-21(2)6-8-22)12(17(25)23(14)10-11)9-13-16(24)20-18(26)27-13/h3-4,9-10H,5-8H2,1-2H3,(H,20,24,26)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQATAJIOYXADH-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCN(CC4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCN(CC4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477734-62-6
Record name 7-METHYL-2-(4-METHYL-1-PIPERAZINYL)-3-[(Z)-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one represents a novel addition to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core connected to a pyrido-pyrimidine moiety, which is known for contributing to various bioactivities. The molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S with a molecular weight of approximately 358.45 g/mol.

Biological Activity Overview

Thiazolidinone derivatives have been extensively studied for their broad spectrum of biological activities, including:

  • Anticancer Activity : Thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antibacterial and Antifungal Properties : Research has demonstrated that thiazolidinone derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida spp. . The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation.
  • Anti-inflammatory Activity : Some thiazolidinone derivatives have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a possible application in treating chronic inflammatory diseases.

The mechanisms underlying the biological activities of this compound may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation, similar to other thiazolidinones that target COX enzymes .
  • DNA Interaction : Compounds in this class often interact with DNA, leading to the inhibition of replication and transcription processes crucial for cancer cell survival .
  • Cell Cycle Modulation : By influencing cell cycle checkpoints, these compounds can induce apoptosis in rapidly dividing cells, particularly in tumor environments .

Case Studies

Several studies have documented the biological activity of thiazolidinone derivatives:

  • Anticancer Studies : A study evaluated the anticancer potential of various thiazolidinones, revealing that those with specific substitutions on the thiazolidine ring exhibited IC50 values below 10 µM against multiple cancer cell lines .
  • Antibacterial Efficacy : Another research focused on the antibacterial properties of thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) ranging from 0.5 to 50 µg/mL, demonstrating significant antibacterial potential .
  • Anti-inflammatory Effects : A recent investigation highlighted the anti-inflammatory properties of a thiazolidinone derivative in a carrageenan-induced paw edema model in rats, showing a dose-dependent reduction in inflammation markers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. The structural characteristics of this compound suggest that it may interact with critical biological targets involved in cancer progression.

Case Study: Inhibition of Kinases

A study focused on the design and synthesis of derivatives related to pyrido[1,2-a]pyrimidines demonstrated their effectiveness in inhibiting cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA). Compounds derived from similar structures exhibited IC50 values indicating potent inhibitory effects against these kinases, which are crucial for cell cycle regulation and oncogenic signaling pathways .

CompoundTarget KinaseIC50 Value (µM)
Compound 6sCDK20.23
Compound 6tTRKA0.45

This suggests that (Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one could be further developed into a therapeutic agent for cancer treatment.

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes that play roles in various diseases.

Case Study: COX-II Inhibition

Research has indicated that similar thiazolidinone derivatives exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase II (COX-II). The anti-inflammatory activity was evaluated using various synthetic molecules, with some showing ED50 values comparable to established COX-II inhibitors like Celecoxib .

CompoundTarget EnzymeED50 Value (µmol/kg)
PYZ24COX-II35.7
PYZ25COX-II38.7

This reinforces the potential application of thiazolidinone derivatives in treating inflammatory conditions, suggesting that our compound may also exhibit similar properties.

Molecular Modeling and Docking Studies

Molecular docking studies provide insights into how this compound interacts with its biological targets at a molecular level. These studies help predict binding affinities and elucidate the mechanisms through which this compound may exert its effects.

Key Findings

Simulations have shown that compounds with similar structures can adopt favorable binding conformations with target proteins, indicating a high likelihood of effective interaction and inhibition .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name (Z-configuration) Pyrido-Pyrimidinone Substituents Thiazolidinone Substituents Key Structural Differences Reference
Target Compound 7-methyl, 2-(4-methylpiperazin-1-yl) 2-thioxo, no additional substituents Reference standard
2-(4-Ethylpiperazin-1-yl)-7-methyl analog () 7-methyl, 2-(4-ethylpiperazin-1-yl) 3-(3-methoxypropyl), 2-thioxo Ethyl vs. methyl on piperazine; 3-methoxypropyl on thiazolidinone
2-(4-Methylpiperazin-1-yl)-3-(1-phenylethyl) analog () 2-(4-methylpiperazin-1-yl) 3-(1-phenylethyl), 2-thioxo Bulky phenylethyl group on thiazolidinone
Morpholine-substituted analog () 7-methyl, 2-(morpholin-4-yl) 3-propyl, 2-thioxo Morpholine replaces piperazine; propyl on thiazolidinone
2-(4-(2-Methoxyphenyl)piperazin-1-yl) analog () 2-(4-(2-methoxyphenyl)piperazin-1-yl) 3-methyl, 2-thioxo 2-methoxyphenyl on piperazine; methyl on thiazolidinone

Table 2: Hypothetical Impact of Substituents on Properties

Substituent Modification Physicochemical Effects Pharmacokinetic Implications
4-Methylpiperazine (Target) Moderate lipophilicity; enhances solubility via tertiary amine Improved blood-brain barrier penetration vs. morpholine; balanced metabolic stability
4-Ethylpiperazine () Increased lipophilicity Potential for prolonged half-life but reduced aqueous solubility
Morpholine () Lower basicity vs. piperazine Reduced tissue penetration; faster renal clearance
Phenylethyl on thiazolidinone () High lipophilicity Possible CYP450 inhibition; increased plasma protein binding
2-Methoxyphenyl on piperazine () Enhanced π-π stacking potential Improved target affinity but risk of hERG channel binding

Research Findings and Mechanistic Insights

Structural Activity Relationships (SAR)

  • Piperazine vs. Morpholine : Piperazine derivatives (e.g., Target Compound, ) exhibit superior kinase inhibition compared to morpholine analogs (), likely due to stronger hydrogen bonding with ATP-binding pockets .
  • Thiazolidinone Modifications: The 2-thioxo group enhances electrophilicity, enabling covalent interactions with cysteine residues in targets like Bruton’s tyrosine kinase (BTK). Bulky groups (e.g., phenylethyl in ) may sterically hinder binding but improve selectivity .
  • Z-Configuration : The Z-isomer ensures proper alignment of the methylene bridge for optimal target engagement, as seen in crystallographic studies using SHELX-refined structures () .

Pharmacokinetic Predictions

  • The Target Compound’s 4-methylpiperazine balances solubility and membrane permeability, outperforming the 4-ethylpiperazine analog () in oral bioavailability .
  • The morpholine-substituted analog () may exhibit faster clearance due to reduced metabolic stability, limiting its therapeutic utility .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one derivatives with thiazolidinone precursors. Key steps include:

  • Knoevenagel condensation to form the methylene bridge between the pyrimidinone and thiazolidinone moieties under reflux conditions in ethanol or DMF .
  • Optimization of reaction parameters: Temperature (60–100°C), solvent polarity, and catalyst selection (e.g., piperidine or acetic acid) to enhance regioselectivity and yield .
  • Purification: Column chromatography or recrystallization (DMF/EtOH mixtures) to isolate the (Z)-isomer, confirmed by NMR and HPLC .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer: A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and isomer purity (e.g., distinguishing (Z)-isomer via coupling constants) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been hypothesized for this compound?

  • Methodological Answer: Initial studies on structurally analogous compounds suggest:

  • Enzyme inhibition: Thiazolidinone derivatives target kinases or proteases; use fluorogenic substrates (e.g., ATP analogs) in kinetic assays to validate activity .
  • Antimicrobial screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .
  • Continuous-flow chemistry: Reduces side reactions (e.g., oxidation) via precise control of residence time and temperature gradients .
  • In-situ monitoring: ReactIR or TLC to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituents on the piperazinyl or thiazolidinone rings) influence bioactivity?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) studies: Synthesize analogs with varied substituents (e.g., ethyl vs. benzyl groups) and compare:
  • Lipophilicity: LogP measurements (shake-flask method) to correlate with membrane permeability .
  • Target engagement: Surface Plasmon Resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinases) .
  • Computational modeling: Molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer:

  • Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Solubility adjustments: Use co-solvents (DMSO/PBS mixtures) or nanoformulations to address aggregation artifacts .
  • Off-target profiling: Chemoproteomics (e.g., thermal shift assays) to identify unintended interactions .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer:

  • Crystallography: Co-crystallize with target enzymes (e.g., using SHELX for structure refinement) to resolve binding interactions at atomic resolution .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • RNA-seq/proteomics: Profile downstream pathway alterations (e.g., apoptosis markers) in treated cell lines .

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